molecular formula C17H16N4S B14950438 1,3,4-Thiadiazole, 2-(4-dimethylaminobenzylidenamino)-5-phenyl-

1,3,4-Thiadiazole, 2-(4-dimethylaminobenzylidenamino)-5-phenyl-

Cat. No.: B14950438
M. Wt: 308.4 g/mol
InChI Key: COFKGFMXENMDLN-LDADJPATSA-N
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Description

N-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)AMINE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)AMINE typically involves the condensation of 4-(dimethylamino)benzaldehyde with 5-phenyl-1,3,4-thiadiazol-2-amine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is often stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)AMINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-N-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)AMINE
  • N-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-N-(5-PHENYL-1,3,4-TRIAZOL-2-YL)AMINE

Uniqueness

N-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)AMINE is unique due to the presence of both a dimethylamino group and a thiadiazole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H16N4S

Molecular Weight

308.4 g/mol

IUPAC Name

N,N-dimethyl-4-[(E)-(5-phenyl-1,3,4-thiadiazol-2-yl)iminomethyl]aniline

InChI

InChI=1S/C17H16N4S/c1-21(2)15-10-8-13(9-11-15)12-18-17-20-19-16(22-17)14-6-4-3-5-7-14/h3-12H,1-2H3/b18-12+

InChI Key

COFKGFMXENMDLN-LDADJPATSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/C2=NN=C(S2)C3=CC=CC=C3

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=NN=C(S2)C3=CC=CC=C3

Origin of Product

United States

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